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molecular formula C9H14O3 B8782231 Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B8782231
M. Wt: 170.21 g/mol
InChI Key: ALEAMASTTOYSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297704B2

Procedure details

To a solution of ethyl cyclohex-3-ene-1-carboxylate (14.0 g, 90 mmol) in CH2Cl2 (350 mL) was added meta-chloroperbenzoic acid (18.9 g, 110 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2.5 hours. After cooling to 0° C., the reaction was neutralized with aqueous Na2CO3 solution. The organic layer was collected and washed with water and brine, then was dried over MgSO4 and concentrated in vacuo to a light oil (17.8 g), which was used in the next reaction with further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:20])C=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH:3]12[O:20][CH:4]1[CH2:5][CH2:6][CH:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)OCC
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a light oil (17.8 g), which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction with further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C12CC(CCC2O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07297704B2

Procedure details

To a solution of ethyl cyclohex-3-ene-1-carboxylate (14.0 g, 90 mmol) in CH2Cl2 (350 mL) was added meta-chloroperbenzoic acid (18.9 g, 110 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2.5 hours. After cooling to 0° C., the reaction was neutralized with aqueous Na2CO3 solution. The organic layer was collected and washed with water and brine, then was dried over MgSO4 and concentrated in vacuo to a light oil (17.8 g), which was used in the next reaction with further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:20])C=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH:3]12[O:20][CH:4]1[CH2:5][CH2:6][CH:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)OCC
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a light oil (17.8 g), which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction with further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C12CC(CCC2O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07297704B2

Procedure details

To a solution of ethyl cyclohex-3-ene-1-carboxylate (14.0 g, 90 mmol) in CH2Cl2 (350 mL) was added meta-chloroperbenzoic acid (18.9 g, 110 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2.5 hours. After cooling to 0° C., the reaction was neutralized with aqueous Na2CO3 solution. The organic layer was collected and washed with water and brine, then was dried over MgSO4 and concentrated in vacuo to a light oil (17.8 g), which was used in the next reaction with further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:20])C=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH:3]12[O:20][CH:4]1[CH2:5][CH2:6][CH:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)OCC
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a light oil (17.8 g), which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction with further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C12CC(CCC2O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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